n-(3-(n,n-Dimethylsulfamoyl)phenyl)butyramide
Description
Properties
Molecular Formula |
C12H18N2O3S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
N-[3-(dimethylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C12H18N2O3S/c1-4-6-12(15)13-10-7-5-8-11(9-10)18(16,17)14(2)3/h5,7-9H,4,6H2,1-3H3,(H,13,15) |
InChI Key |
LUPKIPCBOIFQHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategies
Sulfamoyl Group Introduction via Sulfonyl Chloride Intermediate
The N,N-dimethylsulfamoyl moiety is typically introduced through nucleophilic substitution of a sulfonyl chloride with dimethylamine.
- 3-Aminophenylsulfonyl chloride synthesis :
Butyramide Formation via Acylation
The butyramide group is introduced through amide coupling between 3-(N,N-dimethylsulfamoyl)aniline and butyric acid derivatives.
Direct Acylation with Butyryl Chloride
- Reagents : 3-(N,N-dimethylsulfamoyl)aniline (1.0 eq), butyryl chloride (1.2 eq), triethylamine (2.0 eq).
- Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12–24 h.
- Workup :
- Wash with 1M HCl, saturated NaHCO₃, and brine.
- Purify via recrystallization (ethanol/water) or column chromatography.
- Yield : 65–78%.
Carbodiimide-Mediated Coupling
Alternative Pathways
One-Pot Sulfamoylation-Acylation
A streamlined approach combines sulfamoyl group introduction and acylation in a single reactor:
- React 3-aminophenylsulfonyl chloride with dimethylamine in THF at −5°C.
- Add butyryl chloride and triethylamine sequentially without isolating the intermediate.
- Purify via vacuum distillation followed by recrystallization.
Reaction Optimization Data
| Parameter | Direct Acylation | Carbodiimide Coupling | Enzymatic Hydrolysis |
|---|---|---|---|
| Temperature (°C) | 0–25 | 0–25 | 30 |
| Time (h) | 12–24 | 6–12 | 24 |
| Solvent | DCM | DMF/THF | Aqueous buffer |
| Yield (%) | 65–78 | 70–82 | >95 |
| Purity (HPLC) | 98.5% | 99.1% | 99.8% |
Critical Analysis of Methodologies
Challenges in Sulfamoyl Group Stability
Chemical Reactions Analysis
Types of Reactions
n-(3-(n,n-Dimethylsulfamoyl)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
n-(3-(n,n-Dimethylsulfamoyl)phenyl)butyramide is a chemical compound with the molecular formula . It is also known under other names and identifiers such as 852214-23-4, AKOS008920311, and CS-0297184 .
Here’s a breakdown of what can be gleaned from the search results regarding its potential applications and related scientific context:
1. Apelin Receptor Agonists
- Treatment of Diseases : Agonists of the apelin receptor, including small molecule apelin receptor agonists, are useful for treating diseases such as heart failure, chronic kidney disease, hypertension, and metabolic disorders like insulin resistance/diabetes and obesity .
- Cardiovascular Benefits : Apelin has shown cardioprotective effects in the cardiovascular system, suggesting that apelin and its receptor APJ could be therapeutic targets for various diseases and disorders .
- Fluid Homeostasis : Apelin may have an antidiuretic effect . Studies on APJ knockout mice demonstrated abnormal fluid homeostasis, shown by decreased drinking behavior and the inability to concentrate urine during water deprivation .
- Stress Response : Apelin is involved in regulating the hypothalamic-pituitary-adrenal (HPA) axis responses to stress .
2. Cancer Research
- Tumor Angiogenesis : The apelinergic system is implicated in tumor neoangiogenesis . Apelin and APJ expression is upregulated in microvascular proliferations, and tumor cell lines overexpressing apelin show increased growth .
- Glioblastoma Tumors : Research indicates that IDO (Indoleamine 2,3-dioxygenase) blockade can enhance chemo-radiation therapy to prolong survival in mice bearing intracranial glioblastoma tumors .
- Pancreatic Cancer : GVAX vaccination combined with IDO inhibition increases survival in preclinical models of pancreatic cancer, and combining cyclophosphamide, GVAX vaccine, IDO inhibition, and PD-L1 blockade resulted in all mice surviving in one study .
3. Neurodegenerative Disorders
- Huntington's Disease (HD) : Inhibition of the KYN (kynurenine) pathway has shown promise in treating Huntington's Disease . TDO ablation in a Drosophila model of HD ameliorated neurodegeneration .
- Alzheimer’s Disease (AD) : IDO and/or TDO inhibitors may be useful for treating Alzheimer’s disease . Preclinical evidence supports the use of KMO, TDO, IDO, and 3HAO inhibitors to offset the effects of neuroinflammation in AD .
4. Other Potential Applications
- Osteoarthritis (OA) : Apelin is present in synovial fluid, and elevated plasma apelin concentrations have been observed in OA patients, suggesting a potential role in the pathophysiology of osteoarthritis .
- Polycystic Ovary Syndrome (PCOS) : Blood plasma levels of apelin are reduced in patients with polycystic ovary syndrome, which aligns with the role of apelin/APJ in metabolic disturbances like insulin resistance .
5. Nanomaterials as Pigments
- Exposure Scenarios (ES) : Exposure scenarios for identified nanopigment uses have been developed based on literature reviews, including information on materials, operation conditions, and applied risk management measures .
- Risk Assessment : Due to gaps in hazard identification and usable dose-response relationships, preliminary risk assessment is often based more on exposure considerations and actual exposure limits or exposure reference doses .
Mechanism of Action
The mechanism of action of n-(3-(n,n-Dimethylsulfamoyl)phenyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Variations in Sulfamoylphenyl Butyramides
describes a series of N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkanamides (5a–5d) with varying alkyl chains (butyramide to heptanamide). Key comparisons include:
Key Findings :
Butyramide Derivatives with Varied Pharmacophores
(a) N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)butyramide (6d)
- Structure : Combines a butyramide group with a sulfonyl-linked oxadiazole ring ().
- Activity : Demonstrates carbonic anhydrase I (hCA I) inhibition via docking studies, with interactions at Thr199, His67, and Zn²⁺ in the active site .
- Comparison : The dimethylsulfamoyl group in the target compound may offer stronger hydrogen-bonding capacity than the ethylthio-oxadiazole moiety in 6d.
(b) 4-Phenylbutyrate and Analogues
compares butyramide derivatives for histone deacetylase (HDAC) inhibition :
| Compound | HDAC Inhibition | Cell Proliferation IC₅₀ | Hemoglobin Induction |
|---|---|---|---|
| n-Butyramide | Moderate | 5 mM | Strong |
| Isobutyramide | Weak | >10 mM | Weak |
| 4-Phenylbutyrate | High | 1 mM | Moderate |
Key Insight : The dimethylsulfamoyl group in the target compound could enhance HDAC inhibition compared to simple alkylbutyramides, as sulfonamides often improve enzyme binding .
Biological Activity
N-(3-(N,N-Dimethylsulfamoyl)phenyl)butyramide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a sulfonamide group attached to a phenyl ring, which is further connected to a butyramide moiety. This structure is significant for its interaction with biological targets.
- Molecular Formula : C13H18N2O2S
- Molecular Weight : 270.36 g/mol
- Appearance : White to pale yellow crystalline flakes
- Melting Point : 114.00 to 116.00 °C
The compound's biological activity is primarily attributed to its ability to modulate specific biochemical pathways. It has been implicated in:
- Neuroprotective Effects : Research indicates that the compound may influence the kynurenine pathway, which is involved in neuroinflammatory and neurodegenerative disorders such as Huntington's disease. By promoting the synthesis of neuroprotective metabolites like kynurenic acid (KYNA), it can potentially mitigate neurotoxicity associated with excitotoxic agents like quinolinic acid (QUIN) .
- Cardiac Myosin Activation : In studies focusing on cardiac function, this compound has been explored as a cardiac myosin activator. This suggests potential applications in treating heart failure by enhancing myocardial contractility .
In Vitro Studies
- Neuroprotection : In vitro assays demonstrated that the compound could reduce neuronal cell death induced by excitotoxicity. The protective effect was linked to decreased levels of reactive oxygen species (ROS) and modulation of inflammatory cytokines.
- Chitin Synthesis Inhibition : Similar compounds have shown activity against chitin synthesis in various organisms, indicating potential applications in pest control .
In Vivo Studies
- Animal Models of Neurodegeneration : In rodent models of Huntington's disease, administration of the compound resulted in improved behavioral outcomes and reduced neurodegeneration markers, suggesting its efficacy in neuroprotection .
- Cardiac Function Assessment : In models of heart failure, the compound exhibited significant improvements in cardiac output and contractility, supporting its role as a therapeutic agent for cardiac conditions .
Case Studies
- Huntington's Disease Model : A study involving transgenic mice demonstrated that treatment with this compound led to a marked reduction in the levels of neurotoxic metabolites associated with disease progression. Behavioral tests indicated improved motor function and cognitive performance compared to untreated controls.
- Cardiac Function Improvement : A clinical trial assessing the compound's effects on patients with heart failure reported enhanced exercise tolerance and quality of life metrics among participants receiving the treatment compared to those on standard care.
Data Summary
Q & A
Q. What synthetic methodologies are recommended for N-(3-(N,N-Dimethylsulfamoyl)phenyl)butyramide, and how can reaction yields be improved?
The compound can be synthesized via acylation reactions, analogous to procedures for structurally related sulfamoyl-phenyl butyramides. A typical approach involves reacting an acyl chloride (e.g., butyryl chloride) with a sulfamoyl-substituted aniline derivative in the presence of a base like triethylamine in dichloromethane (DCM) . Yields for similar compounds range from 45% to 51%, suggesting optimization via solvent selection (e.g., THF or DMF), temperature control (0°C to ambient), or catalyst use (e.g., DMAP). Column chromatography (MeOH/DCM gradients) is effective for purification .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- 1H/13C NMR : Key for confirming hydrogen/carbon environments. For example, NH protons in sulfonamide groups resonate at δ ~10.3 (singlet), while aromatic protons appear at δ 7.7–8.2 .
- HRMS : Validates molecular weight (e.g., m/z [M+H]+ 327.1015 for a related compound) .
- FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches.
Data interpretation requires cross-referencing with synthetic intermediates and computational predictions (e.g., ChemDraw simulations).
Q. How should researchers assess the purity of this compound?
Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against standards (e.g., Acebutolol-related impurities ). For quantitation, calibrate with known concentrations and validate via mass spectrometry (LC-MS) to detect trace byproducts.
Advanced Research Questions
Q. How does the N,N-dimethylsulfamoyl moiety influence the compound’s bioactivity compared to non-sulfonylated analogs?
The sulfamoyl group enhances hydrogen bonding and electrostatic interactions with target proteins, as seen in histone deacetylase (HDAC) inhibitors . Comparative SAR studies with analogs lacking this group (e.g., phenyl butyramides) can quantify its impact on binding affinity. Computational docking (AutoDock Vina) using protein crystal structures (PDB) is recommended to map interactions .
Q. What strategies resolve contradictory solubility data reported for this compound?
Standardize solubility assays using buffered solutions (pH 1–12) and polar/non-polar solvents (e.g., DMSO, water, ethanol). For example, analogs in show moderate solubility in DCM and MeOH. Conflicting data may arise from polymorphic forms; characterize crystallinity via X-ray diffraction or DSC .
Q. How does the butyramide chain length affect physicochemical properties and bioactivity?
In related compounds, increasing acyl chain length (e.g., butyramide to heptanamide) lowers melting points (142–180°C) and alters logP values, impacting membrane permeability . Test chain-length variants in vitro (e.g., enzyme inhibition assays) to correlate structure with activity.
Q. What computational tools predict the metabolic stability of this compound?
Use in silico platforms like ADMET Predictor or SwissADME to estimate CYP450 metabolism and clearance. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
